Colneleate

Description

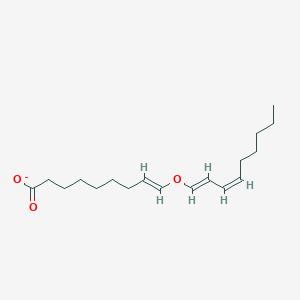

Structure

3D Structure

Properties

Molecular Formula |

C18H29O3- |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoate |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b10-7-,16-13+,17-14+ |

InChI Key |

HHZKKFXQEIBVEV-CXXUKANQSA-M |

Isomeric SMILES |

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC=CC=COC=CCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Colneleate

Integration within the Plant Lipoxygenase Pathway

The synthesis of colneleate is an integral part of the plant lipoxygenase (LOX) pathway, a complex metabolic network responsible for producing a wide range of oxylipins. mdpi.comresearchgate.net This pathway is analogous to the arachidonic acid cascade in animals and is crucial for plant development and responses to environmental stresses. mdpi.comresearchgate.net The pathway begins when lipoxygenase enzymes incorporate molecular oxygen into polyunsaturated fatty acids, creating unstable hydroperoxide intermediates. nih.gov These hydroperoxides then serve as substrates for several downstream enzymes, including allene oxide synthases (leading to jasmonates), hydroperoxide lyases (leading to green leaf volatiles), and divinyl ether synthases like this compound synthase. frontiersin.org

The generation of the specific precursor for this compound, 9(S)-HPODE, is entirely dependent on the action of lipoxygenases. mdpi.com Plant LOXs are classified based on their positional specificity of oxygenation on the fatty acid carbon chain. mdpi.comnih.gov To produce 9(S)-HPODE from linoleic acid, a 9-lipoxygenase (9-LOX) is required. mdpi.commdpi.com These enzymes catalyze the stereospecific insertion of oxygen at the C-9 position of linoleic acid. mdpi.com

While the prompt mentions LOX7 and LOX9, available research on some plant species, such as maize, classifies these specific enzymes as 13-lipoxygenases, which would generate 13-HPODE and thus not lead to this compound synthesis. researchgate.net However, other specific 9-LOX enzymes have been identified; for example, in Arabidopsis thaliana, the genes LOX1 and LOX5 encode 9-lipoxygenases that are active in root tissues, demonstrating the existence of specific enzymes responsible for producing the necessary 9-hydroperoxide precursors for pathways like this compound synthesis. uniprot.orgnih.gov

Following the generation of 9(S)-HPODE by a 9-LOX, the pathway branches. The specific conversion to this compound is carried out by this compound synthase, which functions as a hydro-lyase. uniprot.orgresearchgate.net This enzyme directly and efficiently catalyzes the dehydration of 9(S)-HPODE, rearranging the molecule to form the characteristic divinyl ether structure of this compound. uniprot.orgmdpi.com This single enzymatic step represents the final and defining action in the biosynthesis of this particular oxylipin.

Regulation of this compound Biosynthetic Genes

The production of this compound, a divinyl ether fatty acid involved in plant defense, is tightly controlled through the regulation of its biosynthetic genes. The key enzymes in this pathway are 9-lipoxygenase (9-LOX) and divinyl ether synthase (DES). The expression of the genes encoding these enzymes is managed at multiple levels to ensure that this compound is produced in response to specific cues, such as pathogen attack.

Transcriptional and Post-Transcriptional Control

Transcriptional Control

The primary level of regulation for this compound synthesis occurs at the transcriptional level, where the synthesis of messenger RNA (mRNA) from the 9-LOX and DES genes is controlled. Research in various plant species, particularly within the Solanaceae family (e.g., tobacco and tomato), has demonstrated that the genes for these two enzymes are often coordinately regulated, meaning they are switched on and off together in response to the same signals.

This coordinated expression is largely driven by signaling molecules associated with plant defense pathways. mdpi.com Phytohormones such as methyl jasmonate (MeJA) and elicitors—molecules that originate from pathogens and trigger a defense response—are potent inducers of both 9-LOX and DES gene expression. mdpi.comfrontiersin.org For instance, in tobacco, the expression of NtLOX1 and NtDES1, the genes responsible for this compound synthesis, is triggered by MeJA and pathogen elicitors. nih.gov

Conversely, salicylic (B10762653) acid (SA), another crucial defense hormone, often acts as a negative regulator of the 9-LOX pathway. mdpi.com This antagonistic relationship between the jasmonate and salicylate signaling pathways, known as hormonal cross-talk, allows the plant to fine-tune its defense strategies against different types of pathogens. mdpi.com In tomato, the promoter of the divinyl ether synthase gene (LeDES) is not activated by wounding but is responsive to auxins and methyl salicylate, indicating a hormone-mediated function. frontiersin.orgresearcher.life Promoter analysis of various LOX genes has identified specific stress- and hormone-responsive motifs, confirming their role in regulatory networks. researchgate.net

The following table summarizes the influence of key signaling molecules on the expression of this compound biosynthetic genes.

| Signaling Molecule | Effect on Gene Expression (e.g., NtLOX1, NtDES1, LeDES) | Regulatory Role | Reference |

|---|---|---|---|

| Methyl Jasmonate (MeJA) | Strong Induction | Positive Regulator (Defense against necrotrophic pathogens and herbivores) | mdpi.comfrontiersin.orgresearchgate.net |

| Pathogen Elicitors | Strong Induction | Positive Regulator (Pathogen recognition) | mdpi.comnih.gov |

| Salicylic Acid (SA) | Inhibition/Attenuation | Negative Regulator (Hormonal cross-talk) | mdpi.com |

| Auxins | Induction (of LeDES) | Positive Regulator (Hormone-mediated function) | frontiersin.orgresearcher.life |

| Ethylene (B1197577) (via precursor ACC) | Induction | Positive Regulator (Synergistic with Jasmonates) | mdpi.com |

Post-Transcriptional Control

Following transcription, gene expression can be further regulated by post-transcriptional mechanisms that control the processing, stability, and translation of mRNA. nih.govfrontiersin.org While the transcriptional regulation of this compound synthesis is well-documented, specific research into post-transcriptional control of 9-LOX and DES genes is less detailed. However, general mechanisms known to operate in plants are likely involved. frontiersin.orgnih.gov

These mechanisms include:

Alternative Splicing: This process can generate multiple mRNA variants from a single gene, potentially leading to proteins with different functions or regulatory properties. frontiersin.org It is a known regulatory mechanism for genes in other secondary metabolite pathways, such as lignin biosynthesis in Populus. frontiersin.orgnih.gov

mRNA Stability: The lifespan of mRNA molecules in the cytoplasm can be controlled by various factors, including small non-coding RNAs like microRNAs (miRNAs). These molecules can bind to specific mRNA targets, leading to their degradation or preventing them from being translated into proteins. nih.gov

5' Capping and Polyadenylation: Modifications to the ends of the mRNA molecule, such as the 5' cap and the 3' poly-A tail, are crucial for protecting the mRNA from degradation, facilitating its export from the nucleus, and promoting translation by ribosomes. youtube.com

While these processes are fundamental to gene regulation in eukaryotes, further research is needed to elucidate their specific roles in modulating the precise levels of 9-LOX and DES enzymes for this compound production.

Environmental and Developmental Influences on Enzyme Expression

Environmental Influences

The expression of this compound biosynthetic enzymes is highly sensitive to environmental cues, particularly those indicating biotic stress. The primary function of this compound is in plant defense, and its synthesis is therefore rapidly and strongly induced upon pathogen or pest attack.

Pathogen and Pest Attack: This is the most significant environmental trigger. Infection of tobacco with the oomycete Phytophthora parasitica var. nicotianae leads to a transient and localized accumulation of NtLOX1 and NtDES1 transcripts in the infected tissues. nih.gov Similarly, in tomato roots, expression of the LeDES gene increases sharply in response to infection by the root-knot nematode Meloidogyne javanica. frontiersin.orgresearcher.life The production of this compound and its precursor, colnelenic acid, has been shown to inhibit the germination of pathogen spores, highlighting its direct role in defense. nih.gov

Abiotic Stress: While biotic stress is the main inducer, abiotic factors can also influence the expression of the broader lipoxygenase gene family. For example, some studies have shown that heat stress can lead to the downregulation of certain LOX genes. researchgate.net However, the specific response of the this compound pathway to a wide range of abiotic stresses like drought, salinity, or cold is an area requiring further investigation. Notably, mechanical wounding, a common trigger for other defense pathways, does not appear to activate the LeDES promoter in tomato. frontiersin.orgresearcher.life

Developmental Influences

The expression of genes for this compound biosynthesis is also regulated by developmental programs, leading to tissue-specific and age-dependent production patterns.

Tissue-Specific Expression: The enzymes for this compound synthesis are not uniformly distributed throughout the plant. Healthy, young, and rapidly growing tissues often exhibit high LOX activity. mdpi.com Studies have shown that 9-LOX and DES genes are expressed in various organs, including roots, leaves, flowers, and fruits, with specific gene isoforms often being dominant in particular tissues. researchgate.netnih.gov For example, in Arabidopsis, the AtLOX5 gene is highly expressed in roots and is involved in lateral root development. nih.gov In tobacco, the induction of NtLOX1 and NtDES1 upon infection occurs specifically in the challenged root and stem tissues. nih.gov

Developmental Stage: Gene expression can change as a plant matures. High 9-LOX expression has been observed during seed development in some species. mdpi.com The timing of gene induction can also be tightly linked to the developmental stage of an attacking pest. In the interaction between tomato and the nematode M. javanica, the sharp increase in LeDES expression in the roots coincides specifically with the molting of third and fourth-stage juvenile nematodes within the root galls, suggesting a highly tuned defensive response. frontiersin.orgresearcher.life

The following table provides examples of developmental and tissue-specific expression of key enzymes in the this compound pathway.

| Gene/Enzyme | Plant Species | Tissue/Developmental Stage of Expression | Observed Role/Context | Reference |

|---|---|---|---|---|

| NtLOX1 / NtDES1 | Tobacco (Nicotiana tabacum) | Roots and stems upon infection | Defense against Phytophthora parasitica | nih.gov |

| LeDES | Tomato (Solanum lycopersicum) | Roots, specifically in galls during nematode molting | Defense against root-knot nematode Meloidogyne javanica | frontiersin.orgresearcher.life |

| 9-LOX | Almond, Maize | Developing seeds | Seed development | mdpi.com |

| AtLOX5 | Arabidopsis (Arabidopsis thaliana) | Roots, particularly in primordia | Lateral root development | nih.gov |

| 9-LOX genes | Potato (Solanum tuberosum) | Tubers | Tuber development processes | mdpi.com |

Biological Functions and Signaling Roles of Colneleate

Role in Plant Stress Responses

Plants encounter numerous stresses, both biotic and abiotic, throughout their life cycle. nih.govmdpi.com Colneleate is specifically involved in the plant's response to biotic stress, particularly pathogen invasion. researchgate.netebi.ac.uk

The production of this compound is triggered in plants upon recognition of pathogen-associated molecular patterns (PAMPs) or during actual infection. researchgate.netplantprotection.pl Studies in potato and tobacco have shown that elicitor treatment or infection with pathogens like Phytophthora infestans or Pseudomonas syringae leads to the accumulation of transcripts for divinyl ether synthase (DES), the enzyme responsible for this compound formation. researchgate.netebi.ac.ukebi.ac.uk In potato cells treated with P. infestans elicitor, this compound is a major accumulated 9-lipoxygenase-derived oxylipin. researchgate.netebi.ac.uk Similarly, in tobacco roots inoculated with Phytophthora parasitica var. nicotianae, this compound and colnelenic acid are produced, and their levels are reduced in plants with suppressed 9-lipoxygenase activity. researchgate.netebi.ac.ukebi.ac.uk This induction highlights this compound's role as a defense-related metabolite.

This compound has been demonstrated to possess antimicrobial properties, contributing directly to plant defense against pathogens. researchgate.netebi.ac.ukebi.ac.uk Research indicates that colneleic and colnelenic acids can significantly inhibit the germination of Phytophthora parasitica var. nicotianae zoospores. researchgate.net This inhibitory effect suggests that these divinyl ethers act as plant anti-fungal toxins. researchgate.net The accumulation of divinyl ethers like this compound in infected tissues supports their function in plant defense. ebi.ac.uk

Plant stress responses, including defense against pathogens, often involve the generation of reactive oxygen species (ROS), leading to oxidative stress. unesp.brugent.bemdpi.com While the direct involvement of this compound in scavenging ROS or regulating antioxidant systems is not explicitly detailed in the provided texts, oxylipins, in general, are products of fatty acid oxidation, a process that can be linked to oxidative stress. researchgate.net The lipoxygenase pathway, which produces precursors to this compound, is involved in lipid peroxidation, a common process during oxidative stress. researchgate.net Further research would be needed to clarify the specific role of this compound within the complex network of oxidative stress responses in plants.

Interplay with Plant Signaling Networks

This compound is not merely an end-product but also participates in the intricate signaling networks that govern plant responses to their environment. taylorfrancis.com

This compound is a key component of the oxylipin signaling cascade in plants. researchgate.netebi.ac.uk Oxylipins, derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids, act as signaling molecules in various plant processes, including defense responses. researchgate.nettaylorfrancis.comuliege.be The preferential stimulation of the 9-lipoxygenase pathway upon pathogen infection leads to the formation of divinyl ethers like this compound, indicating its central position in this specific defense signaling branch. researchgate.netuliege.be Enzymes like divinyl ether synthase (CYP74D) are crucial for the biosynthesis of this compound from 9-hydroperoxy fatty acids, highlighting the enzymatic regulation within this pathway. researchgate.netebi.ac.uknih.govuniprot.org

Plant defense responses are orchestrated by a complex network of signaling pathways involving various phytohormones, including jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA). nih.govfrontiersin.orgmdpi.comjipb.net These hormones exhibit extensive crosstalk, leading to synergistic or antagonistic interactions that fine-tune the plant's response to specific threats. nih.govfrontiersin.orgmdpi.com

While this compound is an oxylipin and the oxylipin pathway is closely related to JA biosynthesis (JA is also an oxylipin), the provided information does not explicitly detail the direct crosstalk between this compound specifically and JA, ET, or SA. However, the broader context of oxylipin signaling suggests potential interactions. The oxylipin pathway, in general, plays important roles in plant resistance to pathogens, and regulatory molecules like SA and JA are involved in interactive signaling cascades with oxylipins. taylorfrancis.comuliege.be Studies have shown that while divinyl ethers like colneleic acid accumulate significantly during pathogenesis in some plants, levels of the jasmonic acid family might not change significantly, suggesting distinct or indirectly linked roles. ebi.ac.uk Research on the interplay between different defense pathways, including those involving oxylipins and phytohormones, is ongoing to fully understand the complex signaling network in plant immunity. taylorfrancis.comnih.govfrontiersin.orgmdpi.comjipb.net

Contribution to Plant Physiological Processes beyond Defense

While this compound and its precursor, colneleic acid, are known for their involvement in plant defense responses against pathogens ebi.ac.ukresearchgate.net, evidence suggests that oxylipins derived from the lipoxygenase pathway, to which this compound belongs, contribute to broader aspects of plant growth and development researchgate.net. The biosynthesis of divinyl ether oxylipins, such as colneleic and colnelenic acids, is stimulated in solanaceous plants following pathogen infection researchgate.net. However, the enzymes responsible for their synthesis, like divinyl ether synthase (DES), a CYP74 cytochrome P-450, are also expressed developmentally in specific plant tissues, such as root tissue in tomato seedlings researchgate.net. This tissue-specific developmental expression indicates a role for divinyl ether oxylipins beyond solely pathogen-induced defense researchgate.net.

The lipoxygenase pathway, which produces fatty acid hydroperoxides that are then metabolized by enzymes like DES to form divinyl ethers, is generally involved in plant responses to wounding and pathogen attack researchgate.net. However, the broader class of oxylipins encompasses a diverse range of signaling molecules and compounds with various functions in plants, including those related to growth and development researchgate.net.

Although specific detailed research findings focusing solely on this compound's direct role in plant physiological processes beyond defense are limited in the provided search results, the context of its biosynthesis within the lipoxygenase pathway and the developmental expression of its synthesizing enzymes suggest a potential involvement in normal plant development or responses to other, non-defense-related stimuli. Further research is needed to fully elucidate the specific contributions of this compound to these processes.

The PubChem CID for this compound is 5280561 poltekkes-malang.ac.id.

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search for scientific literature, it is not possible to generate the requested article focusing on the chemical compound “this compound.” The search for specific applications of advanced analytical methodologies for this compound research did not yield any relevant data or research findings.

The user's instructions mandated a strict focus on "this compound" and the generation of "thorough, informative, and scientifically accurate content" for a detailed outline. This included specific chromatographic and spectrometric approaches and advanced sample preparation techniques. However, no publicly available scientific papers, research articles, or technical documentation could be found that describe the analysis of a compound named "this compound" using the following specified methods:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Ultra-High Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS)

Specific extraction, pre-concentration, enrichment, and fractionation techniques for this compound in biological matrices.

Without source material detailing the application of these analytical techniques specifically to this compound, creating an article that is both scientifically accurate and compliant with the provided outline is impossible. The generation of content would require speculation and invention of data, which falls outside the scope of providing factual and reliable information.

Advanced Analytical Methodologies for Colneleate Research

Data Analysis and Cheminformatics in Metabolite Identification

The identification of metabolites such as Colneleate from complex biological samples relies heavily on sophisticated data analysis and cheminformatics tools. nih.gov Following data acquisition from analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the raw data undergoes extensive processing to extract meaningful chemical information. This workflow involves converting raw analytical signals into a list of metabolic features, each characterized by specific parameters like mass-to-charge ratio (m/z) and retention time in chromatography. ebi.ac.uk The ultimate goal is the accurate annotation of these features, leading to the confident identification of known compounds and the characterization of novel ones. nih.gov

Mass Spectral Interpretation and Database Matching

Mass spectrometry is a cornerstone technique for metabolite identification. nih.gov When analyzing this compound, its journey through a mass spectrometer results in a mass spectrum, which plots ion intensity against the m/z ratio. The most critical piece of information is the molecular ion peak, which corresponds to the mass of the intact this compound molecule, allowing for the determination of its elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the this compound ion. This process generates a unique fragmentation pattern, which provides structural information about the molecule's functional groups and connectivity. Interpreting these MS/MS spectra is a key step in identification. youtube.com

The resulting experimental spectrum of this compound is then matched against extensive mass spectral databases. wiley.com These databases contain vast collections of reference spectra from authenticated chemical standards. wiley.comnontargetedanalysis.org A high similarity score between the experimental spectrum of this compound and a database spectrum provides strong evidence for its identification. nih.gov

Table 1: Hypothetical Tandem MS (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structural Annotation |

| 310.215 | 292.204 | Loss of H₂O |

| 310.215 | 264.209 | Loss of C₂H₄O |

| 310.215 | 246.200 | Loss of C₂H₆O₂ |

| 310.215 | 181.128 | Cleavage of ester linkage |

Statistical Approaches for Differential Metabolite Analysis

In many research contexts, the objective extends beyond simple identification to understanding how the abundance of this compound changes across different experimental conditions (e.g., healthy vs. diseased states). Statistical analysis is integral to identifying these significant changes from large and complex metabolomics datasets. nih.gov

Both univariate and multivariate statistical methods are employed. ebi.ac.uk

Univariate Analysis: These methods assess each metabolite feature independently. metaboanalyst.ca A common approach is the Student's t-test or analysis of variance (ANOVA), which can determine if the mean abundance of this compound is significantly different between experimental groups. The results are often visualized using volcano plots, which highlight metabolites with both large fold-changes and high statistical significance. uab.edu

The quality and reliability of these statistical models depend significantly on proper data pre-processing steps, including normalization and scaling, to remove unwanted systematic variation. ebi.ac.ukuab.edu

Table 2: Illustrative Statistical Analysis Results for this compound Abundance in Two Conditions

| Metabolite | Fold Change (Condition A vs. B) | p-value (t-test) | Adjusted p-value (FDR) | VIP Score (PLS-DA) |

| This compound | 2.54 | 0.008 | 0.021 | 2.15 |

Chemical Synthesis Strategies for Colneleate and Analogues

Total Synthesis Approaches to Colneleate

Total synthesis of this compound involves constructing the molecule from simpler precursors through a series of controlled chemical reactions. This approach allows for precise control over stereochemistry and the introduction of various functional groups.

Retrosynthetic Analysis of Complex Divinyl Ether Structures

Retrosynthetic analysis of this compound, a divinyl ether fatty acid, typically focuses on dissecting the molecule into simpler, readily available starting materials. The key challenge lies in the formation of the divinyl ether bond and establishing the correct stereochemistry of the double bonds. One retrosynthetic strategy might involve cleaving the ether linkage to reveal a fatty acid hydroperoxide and a vinyl ether-containing fragment. Further disconnection would then target the synthesis of these individual components, potentially utilizing established reactions for introducing double bonds with defined E or Z configurations. The complexity arises from the need to control the position and stereochemistry of multiple double bonds along the fatty acid chain and within the vinyl ether moiety.

Multistep Synthetic Pathways and Intermediate Derivatization

Multistep synthetic pathways for this compound involve the sequential assembly of the carbon chain and the introduction of the characteristic functional groups. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, general strategies for synthesizing divinyl ether lipids and polyunsaturated fatty acids provide insight into the potential steps involved. These often include the use of reactions like Wittig reactions or other alkene formation methods to establish the carbon skeleton and introduce double bonds with desired stereochemistry researchgate.netacs.org. Protection and deprotection strategies for sensitive functional groups, as well as the controlled formation of the vinyl ether linkage, would be crucial steps. Intermediate derivatization might involve modifying functional groups to facilitate subsequent reactions or to introduce structural variations for analogue synthesis. For instance, the synthesis of other ether lipids has involved alkylation of glycerol (B35011) derivatives and stereoselective epoxide opening beilstein-journals.org.

Chemoenzymatic Synthesis Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the power of chemical transformations with the high specificity and efficiency of enzymes. This approach is particularly attractive for complex natural products like this compound, which are derived from enzymatic pathways in nature.

Applications of Recombinant this compound Synthase in vitro

This compound is naturally produced from 9-hydroperoxy linoleic acid by the enzyme this compound synthase (EC 4.2.1.121), also known as 9-divinyl ether synthase (9-DES) or CYP74D qmul.ac.ukexpasy.orgresearchgate.netebi.ac.ukenzyme-database.org. Recombinant this compound synthase has been successfully expressed in systems like Escherichia coli researchgate.netebi.ac.uk. In vitro applications of recombinant this compound synthase allow for the enzymatic conversion of the precursor hydroperoxide to this compound researchgate.netebi.ac.uk. This biocatalytic step is highly specific, ensuring the correct formation of the divinyl ether linkage and the stereochemistry of the resulting product researchgate.netnih.gov. Studies have shown that recombinant CYP74D efficiently metabolizes 9-hydroperoxy linoleic acid to colneleic acid researchgate.netebi.ac.uk. The enzyme exhibits optimal activity within a pH range of 5.5 to 7.5 uniprot.org.

Data on the kinetics of recombinant this compound synthase activity have been reported. For instance, the enzyme from Solanum tuberosum (potato) shows a KM of 17.4 µM for (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid and a Vmax of 5.3 µmol/min/mg with this substrate uniprot.org. It can also utilize (10E,12Z,15Z)-(9S)-9-hydroperoxyoctadeca-10,12,15-trienoic acid (9-HPOT) as a substrate to form colnelenate (B1265095), with a KM of 26.1 µM and a Vmax of 2.8 µmol/min/mg uniprot.org.

| Substrate | Enzyme Source | KM (µM) | Vmax (µmol/min/mg) | pH Optimum |

| (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid | Solanum tuberosum | 17.4 | 5.3 | 5.5 - 7.5 |

| (10E,12Z,15Z)-(9S)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | Solanum tuberosum | 26.1 | 2.8 | 5.5 - 7.5 |

Biocatalytic Routes for Stereoselective Production

Biocatalytic routes utilizing this compound synthase offer a highly stereoselective pathway for this compound synthesis. The enzyme specifically catalyzes the conversion of the (9S)-hydroperoxide of linoleic acid to this compound qmul.ac.ukexpasy.orgresearchgate.net. This stereospecificity is crucial for producing the correct isomer of this compound. The biosynthesis of divinyl ether fatty acids from linoleic acid hydroperoxides involves the stereospecific abstraction of a hydrogen atom alpha to the hydroperoxide carbon, with a consistent relationship between the configuration of the eliminated hydrogen and the geometry of the resulting vinyl ether double bond nih.gov. Divinyl ether synthases abstracting the pro-R hydrogen generate divinyl ethers with an E vinyl ether double bond nih.gov. This inherent stereoselectivity of the enzyme simplifies the synthetic process compared to purely chemical methods, which would require specific reagents and conditions to control the stereochemistry at multiple centers.

Design and Synthesis of this compound Analogues for Functional Probing

The design and synthesis of this compound analogues are valuable for investigating the relationship between its structure and biological activity. By modifying specific parts of the this compound molecule, researchers can probe the importance of the divinyl ether group, the fatty acid chain length, the position and configuration of double bonds, and the carboxylic acid function. Synthetic strategies for analogues would build upon the methods used for this compound itself, involving targeted modifications of the precursor fatty acids or intermediates in both total synthesis and chemoenzymatic routes. For example, using different fatty acid hydroperoxides as substrates for this compound synthase or modifying the structure of synthetic intermediates before the introduction of the divinyl ether moiety could lead to a variety of analogues. The synthesis of other fatty acid analogues has been reported using stereoselective approaches acs.org.

Diversity-Oriented Synthesis (DOS) for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a synthetic strategy designed to generate collections of small molecules with significant structural diversity, aiming to broadly explore chemical space rather than focusing on a single target molecule cam.ac.ukcam.ac.ukscispace.comnih.gov. This approach is particularly valuable for discovering molecules with novel biological activities cam.ac.uk. Unlike target-oriented synthesis (TOS) or traditional combinatorial chemistry which often produce libraries with limited skeletal diversity, DOS emphasizes the generation of diverse molecular frameworks, functional groups, and stereochemistries from simple starting materials cam.ac.ukcam.ac.ukscispace.com.

Applying DOS to this compound and its analogues would involve designing synthetic routes that, from a common precursor, can diverge to produce molecules with variations in the fatty acid chain length and branching, the position and geometry of double bonds and the divinyl ether moiety, and the nature and position of oxygenation. Given the enzymatic biosynthesis of this compound involves a specific fatty acid hydroperoxide and a divinyl ether synthase ebi.ac.ukresearchgate.netenzyme-database.org, a DOS approach could explore variations around this natural pathway. For instance, starting from different polyunsaturated fatty acids or introducing modifications to the hydroperoxide precursor could lead to a diverse set of this compound-like structures. The goal would be to generate a library that samples a wide range of structural permutations related to the this compound scaffold to identify analogues with potentially altered or enhanced biological activities.

Rational Design Based on Structure-Activity Relationship Studies

Rational design based on Structure-Activity Relationship (SAR) studies involves designing new compounds with desired properties by understanding how variations in chemical structure affect biological activity collaborativedrug.comalliedacademies.orgug.edu.ge. SAR studies aim to identify the key structural features responsible for a molecule's activity and use this information to guide the synthesis of more potent, selective, or otherwise improved analogues collaborativedrug.comug.edu.ge.

While specific SAR studies on synthetic this compound analogues were not found in the provided search results, the principle of rational design based on SAR is highly relevant. This compound is known to be formed enzymatically from a specific hydroperoxide precursor ebi.ac.ukresearchgate.net, and its biological activity is likely related to its specific structure, including the positions and configurations of its double bonds and the divinyl ether moiety. Rational design of this compound analogues would involve synthesizing compounds with targeted structural modifications based on hypotheses about how these changes might impact interactions with biological targets. For example, if this compound interacts with a specific protein binding site, SAR studies could involve synthesizing analogues with altered lipophilicity, hydrogen bonding capabilities, or steric profiles to optimize binding affinity. Computational methods can complement experimental SAR studies by predicting the biological effects of new chemical compounds based on their structure and comparing them to known active molecules collaborativedrug.comug.edu.ge.

Omics Approaches in Colneleate Research

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is crucial for understanding how the genes involved in colneleate biosynthesis are regulated. frontiersin.org Gene expression profiling measures the activity of thousands of genes at once to create a global picture of cellular function. wikipedia.org

RNA-Sequencing (RNA-Seq) has become a fundamental tool for analyzing the transcriptome. nih.gov In the context of this compound, RNA-Seq can be used to identify and quantify the expression levels of genes encoding the enzymes responsible for its synthesis. The key enzyme in this compound formation is a divinyl ether synthase (DES), a type of cytochrome P450 designated as CYP74D. ebi.ac.ukresearchgate.net This enzyme specifically converts 9-hydroperoxy linoleic acid into colneleic acid. ebi.ac.ukresearchgate.net

By performing RNA-Seq on plant tissues under conditions that stimulate this compound production, researchers can identify not only the primary biosynthetic genes but also co-expressed genes, such as transcription factors, that may regulate the pathway. For example, studies have identified cDNA clones for divinyl ether synthase in potato and tomato, laying the groundwork for more detailed transcriptomic analyses. researchgate.net The expression of these genes is often localized to specific tissues, such as the roots in tomato seedlings, which corresponds with enzyme activity. researchgate.net

Table 1: Key Genes in the this compound Biosynthetic Pathway

| Gene Name | Enzyme Product | Function in Pathway |

|---|---|---|

| LOX1 | Lipoxygenase | Catalyzes the initial oxygenation of linoleic acid to form 9-hydroperoxy linoleic acid. researchgate.net |

Differential gene expression (DGE) analysis compares the transcriptomes of plants under different conditions, such as healthy versus pathogen-infected states, to identify genes that are up- or down-regulated. biorxiv.org This approach is particularly relevant for this compound, as its production is strongly linked to plant defense against biotic stress. frontiersin.orgresearchgate.net

Studies in potato have shown that divinyl ether synthase transcripts accumulate significantly when leaves are infiltrated with the bacterium Pseudomonas syringae or infected with the oomycete Phytophthora infestans, the causal agent of late blight disease. ebi.ac.ukresearchgate.net Similarly, in tobacco, the gene for 9-divinyl ether synthase (NtDES1) and a 9-lipoxygenase gene (NtLOX1) are co-induced locally and transiently following elicitation or fungal infection. researchgate.net This coordinated upregulation suggests a finely tuned genetic response to pathogen attack, leading to the production of antimicrobial compounds like colneleic acid. researchgate.net The analysis of DGE provides a powerful method for identifying the specific genes and pathways that plants activate as part of their defense mechanisms. frontiersin.org

Table 2: Documented Differential Expression of this compound-Related Genes Under Biotic Stress

| Plant Species | Stressor | Gene Family | Observed Expression Change |

|---|---|---|---|

| Potato (Solanum tuberosum) | Phytophthora infestans (elicitor) | Divinyl Ether Synthase (CYP74D) | Accumulation of transcripts. researchgate.net |

| Potato (Solanum tuberosum) | Pseudomonas syringae | Divinyl Ether Synthase (CYP74D) | Accumulation of transcripts. ebi.ac.uk |

| Tobacco (Nicotiana tabacum) | Fungal Infection | 9-Divinyl Ether Synthase (NtDES1) | Accumulation of transcripts. researchgate.net |

Metabolomics for this compound Pathway Elucidation

Metabolomics involves the comprehensive profiling of small molecules (metabolites) within a biological system and is instrumental in elucidating biochemical pathways. frontiersin.orgcriver.com It provides a direct functional readout of cellular activity, complementing genomic and transcriptomic data.

Metabolomics studies can be broadly categorized as untargeted or targeted. metabolon.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a global snapshot of the metabolome and facilitating the discovery of unexpected changes. metabolon.comcolostate.edu Targeted metabolomics focuses on the precise quantification of a predefined set of known metabolites, offering higher sensitivity and accuracy for hypothesis-driven research. colostate.edunih.gov

Both approaches have been applied in research that has detected this compound. Untargeted profiling in studies on wild soybean (Glycine soja) and tomato has successfully identified this compound as part of the plant's metabolic response. charlotte.edunih.gov In one study on tomato plants treated with protein hydrolysates, an untargeted approach using liquid chromatography-mass spectrometry (LC-MS) revealed that this compound levels were significantly altered depending on the treatment, demonstrating its dynamic regulation. nih.gov

Table 3: Example of Metabolomic Data for this compound in Tomato Data adapted from a study on tomato plants treated with different protein hydrolysates (PH) compared to a control.

| Treatment | Fold Change vs. Control | Regulation |

|---|---|---|

| Plant-derived PH 1 | -3.9 | Down |

| Plant-derived PH 2 | -4.0 | Down |

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites through a metabolic pathway. nih.gov It provides a dynamic view of cellular metabolism that static metabolite concentrations cannot offer. mdpi.com By using isotopically labeled precursors (e.g., ¹³C-labeled linoleic acid), researchers can trace the flow of atoms through the this compound biosynthetic pathway and determine the in vivo rates (fluxes) of the enzymatic reactions. researchgate.net

While specific flux analysis studies dedicated solely to this compound are not widely documented, the methodology holds great promise. Such an analysis could precisely identify rate-limiting steps in the pathway, which are prime targets for metabolic engineering to enhance the production of this valuable compound. mdpi.com For example, by measuring the flux from linoleic acid to 9-hydroperoxy linoleic acid and subsequently to this compound, one could determine whether the lipoxygenase or the divinyl ether synthase step is the primary bottleneck under specific conditions. plos.org

Proteomics for Enzyme Identification and Characterization

Proteomics, the large-scale study of proteins, is essential for identifying and characterizing the enzymes that catalyze the steps in the this compound biosynthetic pathway. thermofisher.com Mass spectrometry (MS) is a core technology in proteomics for protein identification and quantification. biorxiv.org

The primary enzyme responsible for this compound synthesis, divinyl ether synthase (CYP74D), was identified and characterized using techniques that are central to proteomics. researchgate.net Researchers expressed the corresponding cDNA in E. coli and demonstrated that the resulting recombinant protein metabolized 9-hydroperoxy linoleic acid into colneleic acid. ebi.ac.ukresearchgate.net

Modern proteomics workflows can expand on this by, for example, using two-dimensional gel electrophoresis (2-DE) to separate all proteins from a plant extract, followed by MS-based identification of protein spots that increase in abundance under stress conditions. plos.orgnih.gov This approach can confirm the upregulation of divinyl ether synthase at the protein level and potentially identify other unknown proteins involved in the pathway or its regulation.

Table 4: Enzymes of the this compound Pathway and Relevant Characterization Techniques

| Enzyme | Gene Family | Organism | Characterization/Identification Methods |

|---|---|---|---|

| 9-Lipoxygenase | Lipoxygenase (LOX) | Tobacco, Potato | Gene cloning, transcript analysis, enzyme assays with linoleic acid. researchgate.net |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-coumaric acid |

| 4-coumaroyl CoA |

| 9-hydroperoxy linoleic acid |

| Colneleic acid |

| Colnelenic acid |

| Dihydroquercetin |

| Etheroleic acid |

| Leucocyanidin |

| Linoleic acid |

| Linolenic acid |

| Naringenin |

| Naringenin chalcone |

Protein Expression and Post-Translational Modifications

The biosynthesis of this compound is intrinsically linked to the expression of specific enzymes, primarily divinyl ether synthase (DES). Research using omics technologies, particularly proteomics and transcriptomics, has been instrumental in elucidating the expression patterns of these key proteins.

In plants like potato (Solanum tuberosum) and tobacco (Nicotiana tabacum), the expression of the gene encoding divinyl ether synthase (also known as this compound synthase) is not constitutive but is induced by various stimuli. researchgate.netebi.ac.uk For instance, RNA blot analyses have shown that transcripts for divinyl ether synthase accumulate when potato leaves are infiltrated with the bacterium Pseudomonas syringae or infected by the oomycete Phytophthora infestans, the causative agent of late blight disease. researchgate.net This pathogen-induced gene expression suggests a role for this compound in plant defense mechanisms. researchgate.netebi.ac.uk

The expression of divinyl ether synthase is often spatially and temporally coordinated with that of 9-lipoxygenase (9-LOX). researchgate.netebi.ac.uk In tobacco, the expression patterns of the genes NtDES1 (divinyl ether synthase) and NtLOX1 (9-lipoxygenase) are remarkably similar. ebi.ac.uk Transcripts for both enzymes are typically absent in healthy plant tissues but accumulate locally and transiently following elicitation or fungal infection. ebi.ac.uk Studies in tomato seedlings have further revealed tissue-specific expression, with the root being the primary site for both divinyl ether synthase mRNA accumulation and enzyme activity. researchgate.net This indicates that the developmental expression of the DES gene is a key factor determining which tissues can synthesize divinyl ether oxylipins like this compound. researchgate.net

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, which can significantly impact their activity, localization, stability, and interactions. abcam.comthermofisher.com Common PTMs include phosphorylation, acetylation, methylation, and glycosylation. abcam.comthermofisher.com These modifications are crucial for regulating nearly all cellular processes by expanding the functional diversity of the proteome. thermofisher.com While specific PTMs regulating this compound synthase have not been extensively detailed, it is known that divinyl ether synthase is a cytochrome P450 enzyme (CYP74D). researchgate.netuniprot.org The activity of P450 enzymes can be modulated by PTMs such as phosphorylation, which can alter catalytic efficiency and substrate binding. The study of PTMs is critical for a complete understanding of how the this compound biosynthetic pathway is regulated. nih.gov

Table 1: Expression of Key Proteins in this compound Biosynthesis

| Protein/Enzyme | Gene (Organism) | Expression Pattern | Inducing Stimuli | Tissue Specificity |

|---|---|---|---|---|

| Divinyl Ether Synthase (DES) / this compound Synthase | StDES (S. tuberosum) | Inducible | Pseudomonas syringae, Phytophthora infestans | Leaves |

| Divinyl Ether Synthase (DES) | Gene on chromosome 1 (Tomato) | Developmentally regulated | - | Primarily roots |

| Divinyl Ether Synthase (DES) | NtDES1 (N. tabacum) | Inducible, transient | Elicitors, fungal infection | Roots (upon infection) |

| 9-Lipoxygenase (9-LOX) | NtLOX1 (N. tabacum) | Inducible, transient | Elicitors, fungal infection | Roots (upon infection) |

Enzyme Activity Assays and Kinetic Studies

Understanding the enzymatic process behind this compound formation requires robust activity assays and detailed kinetic studies. The primary enzyme responsible, this compound synthase (EC 4.2.1.121), is a specialized divinyl ether synthase. researchgate.netuniprot.org

Enzyme activity assays for this compound synthase typically measure the conversion of its specific substrate, 9-hydroperoxy linoleic acid (9S-HPODE), into colneleic acid. researchgate.netebi.ac.uk Recombinant divinyl ether synthase, often expressed in Escherichia coli, is incubated with the fatty acid hydroperoxide substrate under controlled conditions (e.g., pH 6.5). ebi.ac.uk The product, colneleic acid, can then be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net These assays have demonstrated that the enzyme efficiently metabolizes 9-hydroperoxy derivatives of linoleic and linolenic acids but shows poor activity towards 13-hydroperoxide isomers, highlighting its substrate specificity. researchgate.net

Kinetic studies are essential for characterizing the catalytic efficiency and substrate affinity of an enzyme. scispace.com Such studies determine key parameters like the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). google.com For enzymes in the this compound pathway, kinetic analyses help to understand how efficiently they convert substrates and how their activity might be regulated. While detailed kinetic parameters for this compound synthase are not widely published, the general approach involves measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. google.com These studies are fundamental for comparing the catalytic properties of different enzyme isoforms and for understanding how environmental or genetic factors might influence the rate of this compound production. enzyme-database.org

Table 2: Framework for this compound Synthase Activity Assay

| Step | Description | Key Components / Conditions | Analysis Method |

|---|---|---|---|

| 1. Enzyme Source | Obtain active enzyme. | Recombinant divinyl ether synthase (e.g., from E. coli expression). researchgate.net | Protein purification and quantification. |

| 2. Substrate Preparation | Prepare the fatty acid hydroperoxide substrate. | 9-hydroperoxy linoleic acid (9S-HPODE). researchgate.net | Purity check via HPLC. |

| 3. Enzymatic Reaction | Incubate enzyme with substrate. | Incubation buffer (e.g., pH 6.5), controlled temperature and time. ebi.ac.uk | - |

| 4. Reaction Termination | Stop the reaction. | Addition of organic solvent or acid. | - |

| 5. Product Extraction | Isolate the lipid products. | Liquid-liquid extraction. | - |

| 6. Product Analysis | Identify and quantify this compound. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC). researchgate.net | Comparison with authentic standards. |

Integrated Multi-Omics Data Analysis and Systems Biology

Network Reconstruction and Pathway Mapping

A systems biology approach integrates multiple layers of omics data (genomics, transcriptomics, proteomics, metabolomics) to construct comprehensive models of biological processes. energy.govnih.gov For this compound, this involves reconstructing the metabolic and regulatory networks that govern its synthesis.

Pathway mapping aims to delineate the series of biochemical reactions that convert a precursor molecule into a final product. wikipedia.org The biosynthetic pathway for this compound is a branch of the lipoxygenase (LOX) pathway. researchgate.net It begins with linoleic acid, which is first oxygenated by 9-lipoxygenase (9-LOX) to form 9(S)-hydroperoxyoctadecadienoic acid (9S-HPODE). researchgate.netebi.ac.uk Subsequently, the enzyme divinyl ether synthase (DES), acting as a this compound synthase, catalyzes the conversion of 9S-HPODE into this compound. researchgate.netebi.ac.uk This specific reaction is cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database as reaction R09699. genome.jpcdnsciencepub.com

Network reconstruction goes beyond a linear pathway map to include regulatory interactions, such as the genes that control the expression of pathway enzymes. numberanalytics.comnih.gov By integrating transcriptomic data (measuring gene expression) with metabolomic data (measuring metabolite levels), researchers can infer these relationships. github.io For example, the observation that NtLOX1 and NtDES1 genes are co-expressed in tobacco under pathogen attack suggests a shared regulatory mechanism. ebi.ac.uk Computational tools and algorithms are used to build these network models from large datasets, identifying hubs and modules that are critical for the biological function. numberanalytics.comlu.lvscienceopen.com Reconstructing the this compound network helps to understand how the plant coordinates its defense response and allocates resources towards producing antimicrobial compounds. cdnsciencepub.com

Table 3: The Biosynthetic Pathway of this compound

| Step | Precursor | Enzyme | Product | Cellular Location (presumed) |

|---|---|---|---|---|

| 1 | Linoleic Acid | 9-Lipoxygenase (9-LOX) | 9(S)-hydroperoxyoctadecadienoic acid (9S-HPODE) | Cytosol ebi.ac.uk |

| 2 | 9(S)-hydroperoxyoctadecadienoic acid (9S-HPODE) | Divinyl Ether Synthase (DES) / this compound Synthase | This compound | Cytosol ebi.ac.uk |

Predictive Modeling of this compound Metabolism and Function

Predictive modeling uses mathematical and computational techniques to forecast the behavior of a biological system. mathworks.comresearchgate.net In the context of this compound, predictive models aim to simulate its production and function based on various inputs, such as genetic and environmental data. ethz.ch

The development of a predictive model for this compound metabolism would integrate multi-omics data within a systems biology framework. carlossimonfoundation.comnih.gov For instance, a model could use gene expression data for LOX and DES enzymes, combined with data on precursor availability (linoleic acid levels), to predict the quantity of this compound produced under specific conditions, such as during a pathogen challenge. cdnsciencepub.com Machine learning algorithms, such as logistic regression or support vector machines, are powerful tools for building such models, as they can identify complex patterns in large datasets that may not be apparent through traditional statistical methods. nih.govmdpi.com

These models serve several purposes. They can generate hypotheses about the regulation of the pathway that can then be tested experimentally. For example, a model might predict that a specific transcription factor is a key regulator of DES gene expression; this can be validated using genetic experiments. Furthermore, predictive models can help to understand the functional consequences of altered this compound levels. By linking the predicted output of the metabolic pathway to physiological outcomes (e.g., pathogen growth inhibition), researchers can better understand the compound's role in plant immunity. nih.gov While sophisticated predictive models for this compound are still in development, the framework provided by systems biology and the availability of large-scale omics data are paving the way for a more quantitative and predictive understanding of its metabolism. energy.gov

Table 4: Conceptual Framework for a Predictive Model of this compound Production

| Model Component | Description | Data Input Examples | Potential Output |

|---|---|---|---|

| Input Variables | Factors that influence the pathway. | Gene expression levels of 9-LOX and DES cdnsciencepub.com; Linoleic acid concentrations; Presence/absence of pathogen elicitors. ebi.ac.uk | Quantitative prediction of this compound levels. |

| Modeling Algorithm | The computational method used to find relationships in the data. | Machine Learning (e.g., Random Forest, Neural Networks) nih.gov; Kinetic Modeling (based on enzyme parameters). google.com | A mathematical function or algorithm that links inputs to the output. |

| Model Training | The process of building the model using a known dataset. | A set of experimental data where both input variables and this compound levels have been measured. mathworks.com | An optimized model that accurately reflects the training data. |

| Model Validation | Testing the model's predictive accuracy on a new, independent dataset. | A separate set of experimental data not used in training. mathworks.comnih.gov | Assessment of model performance (e.g., accuracy, Area Under the Curve (AUC)). |

| Prediction | Using the validated model to forecast outcomes in new scenarios. | Hypothetical gene expression levels or environmental conditions. | Forecast of this compound production and its potential impact on plant defense. |

Q & A

Experimental Design for Pharmacological Profiling

Q: How should researchers design experiments to investigate Colneleate's pharmacological mechanisms, particularly its interaction with molecular targets like COX-2 and ADAM10? A:

- Docking Studies: Begin with in silico molecular docking to predict binding affinities and interaction sites (e.g., COX-2 [PDB:5JVZ] and ADAM10 [PDB:6BDZ]), as demonstrated in ligand-receptor interaction analyses .

- Validation: Follow with in vitro assays (e.g., enzyme inhibition kinetics) to validate computational predictions. Include dose-response curves and control compounds for comparative analysis.

- Data Triangulation: Cross-reference results with metabolomic or proteomic datasets to identify downstream effects (e.g., via LC-MS or Western blotting) .

Resolving Contradictions in Mechanism-of-Action Data

Q: How can researchers address contradictions in this compound’s reported mechanisms of action across studies? A:

- Iterative Reanalysis: Re-examine raw data for methodological variability (e.g., assay conditions, solvent systems, or cell lines) .

- Meta-Analysis: Conduct a systematic review to aggregate findings, using tools like PRISMA guidelines to assess bias and heterogeneity .

- Pathway Mapping: Use systems biology tools (e.g., KEGG or STRING) to contextualize conflicting results within broader signaling networks .

Validating Computational Predictions

Q: What methodological steps ensure the reliability of computational predictions (e.g., docking) for this compound’s bioactivity? A:

- Reproducibility: Share docking parameters (e.g., grid box dimensions, scoring functions) and raw data in supplementary materials .

- Experimental Correlation: Compare docking scores with IC₅₀ values from enzymatic assays. Discrepancies >10% warrant re-evaluation of force fields or ligand protonation states .

- Blind Testing: Use decoy compounds to validate specificity .

Integrating Multi-Omics Data

Q: How can multi-omics approaches enhance understanding of this compound’s polypharmacology? A:

- Workflow Design: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data to identify cross-pathway effects. Use tools like MetaboAnalyst for integration .

- Network Pharmacology: Construct interaction networks (e.g., Cytoscape) to map this compound’s targets onto disease-associated pathways .

- Dose-Dependency: Ensure omics experiments include multiple dose levels to distinguish primary targets from secondary effects .

Systematic Review and Meta-Analysis

Q: What are best practices for conducting a systematic review of this compound’s efficacy and safety profiles? A:

- Protocol Registration: Pre-register the review protocol (e.g., PROSPERO) to define inclusion/exclusion criteria and minimize bias .

- Grey Literature: Search beyond journals (e.g., preprints, theses) to mitigate publication bias.

- Risk-of-Bias Assessment: Use ROBINS-I or SYRCLE tools to evaluate preclinical studies for confounding factors (e.g., lack of blinding) .

Addressing Bioactivity Variability

Q: How should researchers address variability in this compound’s bioactivity across experimental replicates? A:

- Standardized Protocols: Document solvent purity, temperature, and incubation times rigorously .

- Statistical Rigor: Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability .

- Positive Controls: Include reference compounds (e.g., aspirin for COX-2 inhibition) to normalize inter-assay variability .

Reproducibility in Pharmacokinetic Studies

Q: What steps ensure reproducibility in this compound’s pharmacokinetic (PK) studies? A:

- In Vivo Models: Use genetically stable animal strains and report housing conditions (e.g., diet, circadian cycle) .

- Analytical Validation: Calibrate LC-MS/MS systems with internal standards (e.g., deuterated analogs) and validate limits of detection .

- Open Data: Share PK parameters (e.g., Cmax, AUC) in public repositories like ChEMBL .

Contextualizing Findings in Pathway Biology

Q: How can researchers contextualize this compound’s effects within broader metabolic or signaling pathways? A:

- Enrichment Analysis: Use tools like DAVID or GSEA to identify overrepresented pathways in omics datasets .

- Knockout/RNAi Models: Validate target relevance using gene-edited cell lines (e.g., CRISPR-Cas9 for COX-2) .

- Temporal Profiling: Collect time-resolved data to distinguish acute vs. chronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.